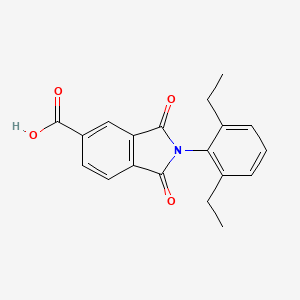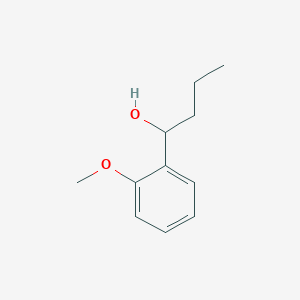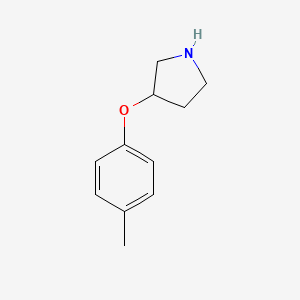
Boc-4-chloro-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-4-chloro-DL-tryptophan: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino group and a chlorine atom at the 4-position of the indole ring of tryptophan
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the protection of DL-tryptophan with a Boc group followed by chlorination at the 4-position of the indole ring.
The Boc protection can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions to selectively introduce the chlorine atom at the desired position.
Industrial Production Methods:
Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity.
Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality.
Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 4-position can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically require mild conditions to prevent over-oxidation.
Reduction reactions are often carried out in anhydrous solvents to avoid unwanted side reactions.
Substitution reactions may require the use of polar aprotic solvents and strong nucleophiles.
Major Products Formed:
Oxidation can lead to the formation of various oxidized derivatives of this compound.
Reduction can produce reduced forms of the compound.
Substitution reactions can result in the formation of different substituted tryptophan derivatives.
Chemistry:
This compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
It serves as a precursor for the synthesis of various tryptophan derivatives with potential biological activity.
Biology:
The compound is utilized in biochemical studies to investigate the role of tryptophan and its derivatives in biological systems.
It can be used as a probe to study protein interactions and enzyme activities.
Medicine:
It can be used in the design of drugs that modulate tryptophan metabolism or function.
Industry:
The compound is employed in the production of chemical reagents and intermediates for industrial applications.
It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
The mechanism of action of this compound depends on its specific application.
In biochemical studies, it may interact with enzymes or receptors involved in tryptophan metabolism.
In therapeutic applications, it may modulate signaling pathways related to tryptophan or its derivatives.
Mécanisme D'action
The Boc group protects the amino group, preventing unwanted reactions during synthesis and allowing for selective reactions at other positions.
The chlorine atom at the 4-position can influence the reactivity and binding properties of the compound.
Comparaison Avec Des Composés Similaires
DL-Tryptophan: The parent compound without the Boc group and chlorine substitution.
Boc-Tryptophan: Similar to Boc-4-chloro-DL-tryptophan but without the chlorine atom.
4-Chloro-Tryptophan: Similar to this compound but without the Boc group.
Uniqueness:
This compound is unique due to the combination of the Boc protecting group and the chlorine atom, which provides distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
IUPAC Name |
3-(4-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHWYUFASUIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methylphenoxy)propanamide](/img/structure/B7774675.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B7774676.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-methylphenoxy)propanamide](/img/structure/B7774683.png)









